Hirsutidin

Description

Structure

3D Structure

Properties

CAS No. |

151776-57-7 |

|---|---|

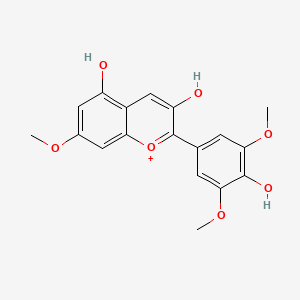

Molecular Formula |

C18H17O7+ |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 |

InChI Key |

JGPCLGHKWGCWNO-UHFFFAOYSA-O |

Canonical SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hirsutidin: A Comprehensive Technical Guide to its Chemical Structure and Properties

References

- 1. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo st… [ouci.dntb.gov.ua]

The Discovery of Hirsutidin in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant species of significant medicinal importance, renowned for its production of terpenoid indole (B1671886) alkaloids (TIAs) with anticancer properties. Beyond the well-studied TIAs, C. roseus also synthesizes a diverse array of other secondary metabolites, including anthocyanins, which contribute to the vibrant colors of its flowers. Among these anthocyanins is Hirsutidin, a methylated anthocyanidin that plays a role in the pigmentation of the plant's petals. This technical guide provides an in-depth overview of the discovery of this compound in Catharanthus roseus, focusing on its biosynthesis, the signaling pathways that regulate its production, and the experimental methodologies employed for its identification and characterization.

This compound Biosynthesis in Catharanthus roseus

This compound is a derivative of the anthocyanidin delphinidin, characterized by methylation at the 3' and 5' positions of the B-ring. Its biosynthesis follows the general anthocyanin pathway, with specific enzymatic steps for hydroxylation and methylation.

The biosynthesis of this compound begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of dihydroflavonols, which are key intermediates. In C. roseus, the enzyme Flavonoid 3',5'-hydroxylase (F3'5''H), a cytochrome P450-dependent monooxygenase, plays a crucial role in hydroxylating dihydrokaempferol (B1209521) to produce dihydromyricetin (B1665482).[1] This dihydromyricetin then serves as a substrate for further modifications.

A key enzyme in the formation of this compound precursors in C. roseus is a flavonoid O-methyltransferase, identified as CrOMT2. This enzyme has been shown to perform two sequential methylations at the 3'- and 5'-positions of the B-ring of dihydromyricetin.[2] The resulting doubly methylated dihydroflavonol is then processed by dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) to form the anthocyanidin, this compound.

References

- 1. Flavonoid hydroxylase from Catharanthus roseus: cDNA, heterologous expression, enzyme properties and cell-type specific expression in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A flavonol O-methyltransferase from Catharanthus roseus performing two sequential methylations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hirsutidin Biosynthesis Pathway in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutidin, an O-methylated anthocyanidin, is a plant secondary metabolite known for its contribution to the pigmentation of flowers and fruits in various species, notably in the medicinal plant Catharanthus roseus. As a member of the flavonoid family, its biosynthesis is an extension of the well-characterized anthocyanin pathway, involving a series of enzymatic modifications including hydroxylation, glycosylation, and methylation. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, precursor molecules, and regulatory mechanisms. The document summarizes available quantitative data, presents detailed experimental protocols for key analytical and biochemical procedures, and includes visual representations of the metabolic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an O-methylated anthocyanidin that imparts a reddish-purple hue to plant tissues. It is prominently found in the petals of Catharanthus roseus (Madagascar periwinkle) and is also present in callus cultures of this plant.[1][2] Its structure is characterized by methoxy (B1213986) groups at the 3', 5', and 7 positions of the anthocyanidin backbone, which influences its color, stability, and potential biological activity. The biosynthesis of this compound is a specialized branch of the flavonoid pathway, occurring after the formation of the core anthocyanidin structure.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanpropanoid pathway, which produces the precursor phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, the entry point into the flavonoid pathway. The core anthocyanin pathway then proceeds to synthesize colored anthocyanidins. The specific steps leading to this compound involve the formation of a delphinidin-based precursor followed by sequential methylation events.

The proposed biosynthetic pathway for this compound is as follows:

-

Formation of Dihydromyricetin (B1665482): The flavonoid pathway proceeds through the action of chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Flavonoid 3',5'-hydroxylase (F3'5'H) then converts dihydrokaempferol to dihydromyricetin.

-

Conversion to Leucodelphinidin: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin.

-

Formation of Delphinidin (B77816): Anthocyanidin synthase (ANS) catalyzes the oxidation of leucodelphinidin to the colored anthocyanidin, delphinidin.

-

Glycosylation: Delphinidin is typically glycosylated, often by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), to form delphinidin-3-O-glucoside. This glycosylation step is crucial for the stability of the anthocyanidin.

-

Sequential Methylation: The delphinidin-3-O-glucoside then undergoes a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

-

3' and 5' O-Methylation: A key enzyme identified in Catharanthus roseus, CrOMT2, is a flavonoid O-methyltransferase that performs two sequential methylations at the 3' and 5' positions of the B-ring of myricetin (B1677590) and dihydromyricetin.[3][4] It is proposed that this enzyme, or one with similar activity, methylates the delphinidin core to produce petunidin (B3231668) (3'-O-methylated) and then malvidin (B83408) (3',5'-O-dimethylated) derivatives.

-

7-O-Methylation: The final step is the methylation of the hydroxyl group at the 7-position of the A-ring. While 7-O-methylated anthocyanidins, including this compound, have been identified in C. roseus, the specific O-methyltransferase responsible for this reaction has not yet been fully characterized.[5][6]

-

References

- 1. Identification and Characterization of Transcription Factors Regulating Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Subfunctionalization of Paralog Transcription Factors Contributes to Regulation of Alkaloid Pathway Branch Choice in Catharanthus roseus [frontiersin.org]

- 4. A flavonol O-methyltransferase from Catharanthus roseus performing two sequential methylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-O-Methylated anthocyanidin glycosides from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hirsutidin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids responsible for a wide array of colors in plants. As a natural bioactive compound, this compound and its glycosides are of increasing interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and methodologies for the extraction and analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of this compound

This compound is primarily found in the plant kingdom, with its most notable source being the Madagascar periwinkle (Catharanthus roseus).[1] This plant is a well-documented reservoir of various bioactive compounds, including alkaloids and flavonoids. This compound is particularly prominent in the petals of C. roseus, contributing to their vibrant coloration.[1] In addition to the flowers, this compound has also been identified in callus cultures of C. roseus, indicating the potential for biotechnological production of this compound.[1]

While Catharanthus roseus stands out as the principal source, ongoing phytochemical screening of various plant species may reveal other significant sources of this compound. Its distribution within the plant can vary, with concentrations differing between tissues such as petals, leaves, and stems.

Quantitative Distribution of this compound and its Glycosides

Precise quantitative data for this compound across different plant species and tissues remains an area of active research. However, studies on various cultivars of Catharanthus roseus have identified several this compound glycosides, indicating the metabolic diversity within this species. The following table summarizes the identified this compound derivatives in different C. roseus cultivars.

| Plant Species | Cultivar | Plant Part | This compound Derivative Identified | Reference |

| Catharanthus roseus | Not specified | Petals | This compound | [1] |

| Catharanthus roseus | Not specified | Callus Culture | This compound | [1] |

| Catharanthus roseus | Not specified | Flowers | This compound 3-galactoside | [2] |

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. From naringenin, the pathway diverges to produce various flavonoids, including anthocyanidins.

The formation of this compound involves specific hydroxylation and O-methylation steps on the B-ring of the anthocyanidin scaffold. The precursor for this compound is typically cyanidin, which undergoes methylation. A key enzyme in this process is O-methyltransferase (OMT). In Catharanthus roseus, a specific flavonoid O-methyltransferase, CrOMT2, has been identified. This enzyme is capable of performing sequential methylations at the 3'- and 5'-positions of myricetin (B1677590) and dihydromyricetin, which are precursors to delphinidin-type anthocyanins that can be further modified to produce this compound.

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

Experimental Protocols

General Workflow for Extraction and Analysis of this compound

The extraction and analysis of this compound from plant material typically follows a multi-step process designed to efficiently isolate and quantify the compound.

Caption: General experimental workflow for this compound extraction and analysis.

Detailed Methodology for Extraction and Purification of Anthocyanins (Applicable to this compound)

The following protocol is a general method for the extraction and purification of anthocyanins from plant tissues and can be adapted for the specific isolation of this compound.

1. Sample Preparation:

-

Fresh plant material (e.g., 10 g of Catharanthus roseus petals) should be frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

-

Lyophilize the powdered sample to remove water.

2. Extraction:

-

Macerate the dried powder in acidified methanol (B129727) (e.g., methanol with 0.1% HCl, v/v) at a 1:10 solid-to-solvent ratio.

-

The extraction should be carried out in the dark at 4°C for 24 hours with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and repeat the extraction process on the pellet twice more.

-

Pool the supernatants to obtain the crude extract.

3. Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by acidified water (0.01% HCl).

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

Evaporate the solvent under reduced pressure to obtain the purified anthocyanin fraction.

4. Further Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the purified anthocyanin fraction in a suitable mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Monitor the elution at a wavelength of approximately 520 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the purity of the isolated this compound using analytical HPLC-UV/Vis and LC-MS/MS.

Conclusion

This compound represents a promising natural compound with potential applications in various fields, including pharmaceuticals and nutraceuticals. Its primary known source is Catharanthus roseus, where it is present in various glycosidic forms. While quantitative data on its distribution is still emerging, established methods for anthocyanin extraction and analysis provide a solid foundation for its isolation and characterization. Further research into the specific enzymes and regulatory mechanisms of the this compound biosynthetic pathway will be crucial for optimizing its production through biotechnological approaches. This guide provides a foundational resource for scientists and researchers to advance the study and application of this intriguing O-methylated anthocyanidin.

References

mechanism of action of Hirsutidin

An In-depth Technical Guide on the Core Mechanism of Action of Hirsutidin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an O-methylated anthocyanidin, a subclass of flavonoids, naturally found in sources like the Madagascar periwinkle (Catharanthus roseus).[1][2][3] As a member of the anthocyanin family, it has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and antidiabetic effects.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: A Dual Approach

The primary is centered around its potent antioxidant and anti-inflammatory capabilities. It modulates key cellular pathways to mitigate oxidative stress and suppress inflammatory responses, which are common pathological underpinnings of various chronic diseases.

Antioxidant Activity

This compound exerts its antioxidant effects primarily through an indirect mechanism by bolstering the endogenous antioxidant defense system. In various experimental models, treatment with this compound leads to the restoration of key antioxidant enzymes.[4][6]

-

Enhancement of Endogenous Antioxidants: It significantly increases the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[4][5][6] These enzymes are crucial for detoxifying reactive oxygen species (ROS).

-

Reduction of Oxidative Stress Markers: this compound treatment effectively decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage caused by oxidative stress.[4][6]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production and release of pro-inflammatory cytokines. This action helps to control excessive inflammation that contributes to tissue damage in various disease states.[4][6]

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to attenuate the levels of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[6] The regulation of the TNF-α/NF-κB signaling pathway has been suggested as a potential mechanism in the context of alcoholic liver injury.[6]

-

Neuroinflammation Reduction: In models of Parkinson's disease, this compound reduces neuroinflammatory markers, including TNF-α, IL-6, IL-1β, and the apoptosis-related enzyme caspase-3.[1][7]

Signaling Pathways and Molecular Interactions

The integrated antioxidant and anti-inflammatory actions of this compound result in its protective effects across different biological systems. The following diagram illustrates the central mechanism of this compound in mitigating cellular stress and inflammation.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified in several preclinical models. The data below summarizes key findings from in vivo studies and in silico docking analyses.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Model | Parameter | Dosage | Effect | Reference |

| Ethanol-Induced Gastric Ulcer (Rats) | Endogenous Antioxidants (SOD, GSH, CAT) | 10-20 mg/kg | Levels significantly restored. | [5] |

| Malondialdehyde (MDA) | 10-20 mg/kg | Levels significantly attenuated. | [5] | |

| Pro-inflammatory Cytokines (IL-6, IL-1β) | 10-20 mg/kg | Levels significantly reduced. | [5] | |

| TNF-α | 10-20 mg/kg | Attenuated by 27.59–41.17%. | [5] | |

| Liver Enzymes (AST, ALT, ALP) | 10-20 mg/kg | AST attenuated by 35.30–58.09%; ALT by 38.85–44.43%; ALP by 47.68–54.01%. | [5] | |

| Alcoholic Liver Disease (Mice) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12, IFN-γ) | 10-20 mg/kg | Levels significantly attenuated. | [6] |

| Antioxidant Enzymes (SOD, GSH, CAT) | 10-20 mg/kg | Activity restored. | [6] | |

| Lipid Profile (TC, TG) | 10-20 mg/kg | Levels attenuated. | [6] | |

| HFD/STZ-Induced Diabetes (Rats) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 10-20 mg/kg | Levels significantly brought down. | [4] |

| Malondialdehyde (MDA) | 10-20 mg/kg | Levels significantly reduced. | [4] | |

| Antioxidant Enzymes (SOD, GSH, CAT) | 10-20 mg/kg | Activity repaired/restored. | [4] | |

| Liver Enzymes (AST, ALT) | 10-20 mg/kg | Levels significantly lowered. | [4] |

HFD: High-Fat Diet; STZ: Streptozotocin (B1681764); TC: Total Cholesterol; TG: Triglycerides.

Table 2: Molecular Docking Binding Affinities of this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Associated Effect | Reference |

| TNF-α | 2AZ5 | -6.708 | Anti-inflammatory | [4][8] |

| Insulin (B600854) Receptor | 4IBM | -7.674 | Anti-diabetic / Glycemic control | [4][8] |

| Adiponectin | 6KS1 | -7.200 | Lipid metabolism regulation | [4][8] |

| Leptin | 7Z3Q | -7.547 | Energy balance / Adipokine modulation | [4][8] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the .

Protocol 1: Evaluation of Anti-diabetic and Anti-inflammatory Activity

This protocol is based on the study of this compound in high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats.[4][9]

-

Animal Model: Wistar rats are used.

-

Induction of Diabetes: Type 2 Diabetes Mellitus (T2DM) is induced by administering a high-fat diet (HFD) for a set period, followed by an intraperitoneal injection of a low dose of STZ (e.g., 50 mg/kg) to induce hyperglycemia.[9]

-

Treatment Groups: Animals are typically divided into a normal control, a diabetic control, this compound treatment groups (e.g., 10 and 20 mg/kg, administered daily), and a standard drug control group (e.g., Glibenclamide 5 mg/kg).[4]

-

Duration: The treatment is carried out for six weeks.[4]

-

Biochemical Analysis: At the end of the study, blood and tissue samples are collected to measure a wide array of markers, including blood glucose, insulin, lipid profile, liver enzymes (AST, ALT), pro-inflammatory cytokines, antioxidant enzyme status, and adipokine levels.[4][9]

Protocol 2: Evaluation of Neuroprotective Activity

This protocol is based on the study of this compound in a rotenone-induced rat model of Parkinson's disease.[1][7][10]

-

Animal Model: Rats are used for this paradigm.

-

Induction of Parkinsonism: Parkinson's-like symptoms are induced by subcutaneous injections of rotenone (e.g., 0.5 mg/kg) over a period of 28 days.[1][10]

-

Treatment: this compound (e.g., 10 mg/kg) is administered one hour prior to the rotenone injection for the duration of the study.[1][10]

-

Behavioral Analysis: Motor function and behavior are assessed using tests such as the rotarod test, catalepsy tests, and open-field analysis to gauge the neuroprotective effects.[1][11]

-

Biochemical and Neurochemical Analysis: On the final day of the study, brain tissues are collected to measure levels of neurotransmitters (dopamine, serotonin, and their metabolites), neuroinflammatory markers (TNF-α, IL-6, IL-1β, caspase-3), and markers of oxidative stress.[1][12]

Conclusion

This compound is a multi-target natural compound with a mechanism of action rooted in the mitigation of oxidative stress and inflammation. It effectively enhances the body's endogenous antioxidant defenses while simultaneously suppressing the production of key pro-inflammatory mediators. These core actions translate into significant therapeutic potential for a range of conditions, including liver disease, neurodegenerative disorders, and metabolic syndrome, as demonstrated in preclinical studies. Molecular docking analyses further support its mechanism by identifying direct interactions with key proteins like TNF-α and the insulin receptor. Future research should focus on clinical studies to validate these promising preclinical findings and further elucidate the specific molecular pathways, such as the NF-κB signaling cascade, that this compound modulates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H17O7+ | CID 441694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Hirsutidin: A Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin, an O-methylated anthocyanidin, is a natural compound found in sources such as the Madagascar periwinkle (Catharanthus roseus)[1]. Emerging scientific evidence has highlighted its potential as a therapeutic agent, with notable antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, focusing on its mechanisms of action in mitigating oxidative stress and inflammation. The information presented herein is intended to support further research and drug development initiatives.

Antioxidant Properties of this compound

This compound has demonstrated significant antioxidant effects in various preclinical models. Its primary mechanism appears to be indirect, through the enhancement of the endogenous antioxidant defense systems, rather than direct radical scavenging, for which quantitative data is not extensively available in the current literature.

In Vivo Antioxidant Activity

Studies in animal models have consistently shown that this compound can ameliorate oxidative stress by modulating key antioxidant enzymes and reducing lipid peroxidation.

Table 1: In Vivo Antioxidant Effects of this compound

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| High-Fat Diet/Streptozotocin-induced diabetic rats | This compound (10 and 20 mg/kg) | Significantly increased levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH). Significantly reduced levels of Malondialdehyde (MDA). | [2][3] |

| Rotenone-induced Parkinsonism in rats | This compound (10 mg/kg) and Rotenone (0.5 mg/kg s.c.) for 28 days | Restored endogenous antioxidant levels. | [1] |

Experimental Protocols: In Vivo Antioxidant Status Assessment

The following protocols are representative of the methodologies used to assess the in vivo antioxidant effects of this compound.

Fresh tissue samples are homogenized in a chilled mortar and pestle with a 50 mM Tris-HCl buffer (pH 7.6). The resulting homogenate is then centrifuged at 22,000 x g for 10-15 minutes at 4°C. The supernatant is collected for subsequent enzymatic and non-enzymatic antioxidant assays.

SOD activity is typically measured using a spectrophotometric method based on the inhibition of the reduction of a suitable substrate, such as nitroblue tetrazolium (NBT) or cytochrome c.

CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm. The reaction mixture usually contains a potassium phosphate (B84403) buffer (pH 7.0), the enzyme extract, and H₂O₂ to initiate the reaction.

GSH levels are often measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The reaction of GSH with DTNB produces a yellow-colored product that is measured spectrophotometrically at 412 nm.

MDA, a marker of lipid peroxidation, is commonly quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature forms a pink-colored complex that is measured spectrophotometrically at around 532 nm.

Anti-inflammatory Properties of this compound

This compound exerts potent anti-inflammatory effects primarily by downregulating the production of pro-inflammatory cytokines. This action is likely mediated through the modulation of key inflammatory signaling pathways.

In Vivo Anti-inflammatory Activity

Preclinical studies have demonstrated that this compound can significantly reduce the levels of several pro-inflammatory cytokines in various disease models.

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| High-Fat Diet/Streptozotocin-induced diabetic rats | This compound (10 and 20 mg/kg) | Significantly decreased the levels of TNF-α, IL-1β, and IL-6. | [2] |

| Rotenone-induced Parkinsonism in rats | This compound (10 mg/kg) and Rotenone (0.5 mg/kg s.c.) for 28 days | Restored neuroinflammatory markers, including TNF-α, IL-6, and IL-1β. | [1] |

Experimental Protocols: Cytokine Level Assessment

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum or tissue homogenates are quantified using commercially available ELISA kits. This sandwich ELISA protocol involves capturing the cytokine of interest with a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate are then used to generate a colorimetric signal that is proportional to the amount of cytokine present. The absorbance is read using a microplate reader, and concentrations are determined by comparison with a standard curve.

Signaling Pathways Modulated by this compound

While direct experimental evidence specifically elucidating the molecular targets of this compound is still emerging, its observed effects on pro-inflammatory cytokine production strongly suggest the involvement of major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, its ability to boost endogenous antioxidant defenses points towards a potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothesized Anti-inflammatory Signaling Pathway

The reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by this compound suggests an inhibitory effect on the NF-κB and MAPK pathways, which are central to the transcriptional regulation of these inflammatory mediators.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Hypothesized Antioxidant Signaling Pathway

This compound's ability to increase the levels of antioxidant enzymes like SOD, CAT, and GSH suggests that it may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Caption: Hypothesized Nrf2-mediated antioxidant mechanism of this compound.

Experimental Workflow for Investigating this compound's Bioactivity

A general workflow for the preclinical evaluation of this compound's antioxidant and anti-inflammatory properties is outlined below.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties demonstrated in various in vivo models. Its ability to enhance endogenous antioxidant defenses and suppress pro-inflammatory cytokine production suggests its therapeutic potential for a range of conditions associated with oxidative stress and inflammation.

Future research should focus on several key areas to further elucidate the therapeutic utility of this compound:

-

Quantitative In Vitro Antioxidant Activity: There is a pressing need for studies to determine the direct radical scavenging activity of this compound using standardized assays such as DPPH, ABTS, FRAP, and ORAC to establish its intrinsic antioxidant capacity and calculate IC50 values.

-

Molecular Mechanism of Action: In-depth molecular studies are required to confirm the direct interaction of this compound with components of the NF-κB, MAPK, and Nrf2 signaling pathways. Techniques such as Western blotting for key phosphorylated proteins, reporter gene assays, and molecular docking can provide more definitive evidence of its mechanism of action.

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for determining appropriate dosing and delivery strategies for potential clinical applications.

-

Clinical Trials: Following robust preclinical evaluation, well-designed clinical trials will be essential to establish the safety and efficacy of this compound in human populations for specific disease indications.

References

Hirsutidin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutidin, an O-methylated anthocyanidin found in sources such as the Madagascar periwinkle (Catharanthus roseus), is emerging as a compound of significant interest for its potential therapeutic applications.[1][2][3][4][5] Preclinical in vivo studies have demonstrated its efficacy in mitigating a range of pathological conditions, primarily through its potent antioxidant and anti-inflammatory activities. This technical guide synthesizes the current scientific literature on this compound, presenting a detailed overview of its observed therapeutic effects, underlying mechanisms of action, and relevant experimental data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing a foundation for future investigation into this promising natural compound.

Core Therapeutic Effects and Mechanisms of Action

This compound's therapeutic effects are primarily attributed to its ability to counteract oxidative stress and inflammation. It has been shown to modulate key signaling pathways and restore homeostasis in various disease models.

Antioxidant Properties

A consistent finding across multiple preclinical studies is the capacity of this compound to bolster endogenous antioxidant defenses and mitigate oxidative damage. This is achieved by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT).[1][2]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines. In vivo studies have demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and interferon-gamma (IFN-γ).[1][2] While the precise signaling pathways are still under investigation, these findings suggest that this compound may interfere with key inflammatory cascades, such as the NF-κB pathway.

Preclinical Evidence in Disease Models

The therapeutic potential of this compound has been evaluated in several preclinical animal models, with promising results in the contexts of liver disease, gastric ulcers, neurodegenerative disorders, and diabetes.

Hepatoprotective Effects in Alcoholic Liver Disease

In a mouse model of alcohol-induced liver injury, this compound demonstrated a significant protective effect. Treatment with this compound prevented elevations in serum levels of liver function markers such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP).[2] Furthermore, it ameliorated alcohol-induced dyslipidemia and histopathological abnormalities in the liver.[2]

Anti-Ulcerogenic Activity in Ethanol-Induced Gastric Ulcers

In a rat model of ethanol-induced gastric ulcers, this compound treatment protected the gastric mucosa and significantly restored all serum parameters.[3] Its anti-ulcer activity is linked to its antioxidant and anti-inflammatory properties, which help to preserve the integrity of the stomach lining.[3]

Neuroprotective Effects in a Parkinson's Disease Model

This compound has shown neuroprotective potential in a rotenone-induced rat model of Parkinson's disease.[5][6][7][8] Treatment with this compound resulted in substantial improvements in behavioral tests, including the rotarod test, catalepsy, and open-field analysis.[5][6] Mechanistically, it was found to restore levels of neurotransmitters, reduce neuroinflammatory markers, and inhibit caspase-3, an enzyme involved in apoptosis.[5][6]

Anti-Diabetic Effects in a Type 2 Diabetes Model

In a high-fat diet and streptozotocin-induced rat model of type 2 diabetes, this compound exhibited potent anti-diabetic activity.[4][9][10] It significantly improved glycemic control, modulated lipid metabolism, and reduced markers of oxidative stress and inflammation.[4][9][10] Additionally, this compound was observed to normalize the levels of adiponectin, leptin, and resistin, hormones involved in metabolic regulation.[4][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from the cited preclinical studies, providing a clear overview of the experimental dosages and observed effects of this compound on various biochemical parameters.

Table 1: Hepatoprotective Effects of this compound in a Mouse Model of Alcoholic Liver Disease

| Parameter | Control Group (Ethanol) | This compound (10 mg/kg) + Ethanol (B145695) | This compound (20 mg/kg) + Ethanol | Statistical Significance (Drug vs. Control) |

| AST (U/L) | Increased | Significantly Decreased | Significantly Decreased | P < 0.0001 |

| ALT (U/L) | Increased | Significantly Decreased | Significantly Decreased | P = 0.0001 |

| ALP (U/L) | Increased | Significantly Decreased | Significantly Decreased | P = 0.0018 |

| MDA (nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Not specified |

| SOD (U/mg protein) | Decreased | Significantly Increased | Significantly Increased | Not specified |

| GSH (µg/mg protein) | Decreased | Significantly Increased | Significantly Increased | Not specified |

| CAT (U/mg protein) | Decreased | Significantly Increased | Significantly Increased | Not specified |

| TNF-α (pg/mL) | Increased | Significantly Decreased | Significantly Decreased | P < 0.0001 |

| IL-1β (pg/mL) | Increased | Significantly Decreased | Significantly Decreased | P < 0.0001 |

| IL-6 (pg/mL) | Increased | Significantly Decreased | Significantly Decreased | P = 0.0002 |

Data extracted from a study on alcohol-induced liver injury in mice.[2]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease

| Parameter | Control Group (Rotenone) | This compound (10 mg/kg) + Rotenone | Statistical Significance (Drug vs. Control) |

| Dopamine (ng/mg protein) | Decreased | Significantly Increased | Not specified |

| TNF-α (pg/mg protein) | Increased | Significantly Decreased | Not specified |

| IL-1β (pg/mg protein) | Increased | Significantly Decreased | Not specified |

| IL-6 (pg/mg protein) | Increased | Significantly Decreased | Not specified |

| Caspase-3 (ng/mg protein) | Increased | Significantly Decreased | Not specified |

| GSH (nmol/mg protein) | Decreased | Significantly Increased | F(3, 20) = 19.12; P < 0.0001 |

| SOD (U/mg protein) | Decreased | Significantly Increased | F (3, 20) = 13.82; P < 0.0001 |

Data extracted from a study on rotenone-induced Parkinsonism in rats.[5][6]

Table 3: Anti-Diabetic Effects of this compound in a Rat Model of Type 2 Diabetes

| Parameter | Control Group (HFD/STZ) | This compound (10 mg/kg) + HFD/STZ | This compound (20 mg/kg) + HFD/STZ | Statistical Significance (Drug vs. Control) |

| Blood Glucose | Increased | Significantly Decreased | Significantly Decreased | F (4, 125) = 61.56; P < 0.0001 |

| Serum Insulin | Decreased | Significantly Increased | Significantly Increased | F (4, 25) = 8.768; P = 0.0001 |

| Total Cholesterol | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 11.55; P < 0.0001 |

| Triglycerides | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 7.145; P = 0.0006 |

| HDL | Decreased | Significantly Increased | Significantly Increased | F (4, 25) = 6.087; P = 0.0015 |

| MDA | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 8.319; P = 0.0002 |

| SOD | Decreased | Significantly Increased | Significantly Increased | F (4, 25) = 4.266; P = 0.0091 |

| GSH | Decreased | Significantly Increased | Significantly Increased | F (4, 25) = 6.411; P = 0.0011 |

| CAT | Decreased | Significantly Increased | Significantly Increased | F (4, 25) = 6.963; P = 0.0007 |

| TNF-α | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 6.550; P = 0.0009 |

| IL-1β | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 10.34; P < 0.0001 |

| IL-6 | Increased | Significantly Decreased | Significantly Decreased | F (4, 25) = 13.96; P < 0.0001 |

Data extracted from a study on HFD/STZ-induced diabetic rats.[4][9][10][11][12]

Experimental Protocols

Detailed methodologies for the key preclinical studies cited are provided below to facilitate replication and further investigation.

Hepatoprotective Effect in Alcohol-Induced Liver Injury in Mice

-

Animal Model: Male mice were randomly allocated into five groups (n=6 per group): Normal control, Ethanol (EtOH) control, this compound (10 mg/kg) + EtOH, this compound (20 mg/kg) + EtOH, and this compound (20 mg/kg) per se.

-

Treatment Protocol: The respective treatments were administered for 4 weeks. One hour after the final dose, hepatic injury was induced by an intraperitoneal injection of 5 mL/kg of 56% ethanol.

-

Sample Collection and Analysis: Five hours after ethanol administration, blood and liver samples were collected for biochemical analysis of liver function tests, lipid profile, antioxidant levels, MDA, and cytokines.[2]

Anti-Ulcer Effect in Ethanol-Induced Gastric Ulcers in Rats

-

Animal Model: Rats were randomly divided into four groups (n=24 per group): Normal saline-treated (normal control), ethanol-treated (ethanol control), this compound (10 mg/kg) + ethanol, and this compound (20 mg/kg) + ethanol.

-

Treatment Protocol: Treatments were administered orally for 7 days. On day 7, after a 24-hour fast, all groups except the normal control received 5 mL/kg of ethanol orally.

-

Sample Collection and Analysis: Four hours after ethanol administration, rats were anesthetized, and serum and stomach tissue were collected for biochemical tests, ulcer grading, and histology.[3]

Neuroprotective Effect in Rotenone-Induced Parkinsonism in Rats

-

Animal Model: Twenty-four male Wistar rats were divided into four groups (n=6 per group): Normal saline, Rotenone control (0.5 mg/kg s.c. for 28 days), this compound (10 mg/kg/day for 28 days, 1 hour prior to rotenone), and this compound per se (10 mg/kg/day for 28 days).[5][8]

-

Behavioral and Biochemical Analysis: Behavioral tests (rotarod, catalepsy, Kondziela's inverted screen, open-field) were performed. On the 29th day, levels of neurotransmitters, neuroinflammatory markers, endogenous antioxidants, nitrite (B80452) content, and acetylcholine (B1216132) were measured.[5][6]

Anti-Diabetic Effect in High-Fat Diet/Streptozotocin-Induced Diabetic Rats

-

Animal Model: A type 2 diabetes model was induced in rats by feeding a high-fat diet (HFD) and a single intraperitoneal injection of streptozotocin (B1681764) (STZ, 50 mg/kg).

-

Treatment Protocol: this compound (10 and 20 mg/kg) and a standard drug, glimeclamide (5 mg/kg), were administered daily for six weeks.

-

Biochemical Analysis: A range of biochemical markers were determined, including blood glucose, insulin, lipid profile, liver injury markers (AST, ALT), inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA), and antioxidant status (CAT, GSH, SOD). Levels of leptin, adiponectin, and resistin were also assessed.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows based on the available literature.

Gaps in Current Research and Future Directions

Despite the promising preclinical findings, several critical gaps exist in the current understanding of this compound's therapeutic potential.

-

Clinical Trials: To date, there is a notable absence of clinical trials investigating the safety and efficacy of this compound in humans. Future research should prioritize well-designed clinical studies to translate the encouraging preclinical results into clinical applications.

-

Pharmacokinetics: There is a significant lack of data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing its bioavailability.

-

Anticancer Potential: While other anthocyanins have demonstrated anticancer properties, there is currently no direct scientific evidence to support the anticancer activity of this compound. In fact, literature searches often lead to different compounds such as "hirsuteine" or "hirsutine" in the context of cancer research.[13][14][15][16] Therefore, in vitro and in vivo studies are warranted to explore the potential of this compound as an anticancer agent.

-

Detailed Molecular Mechanisms: Although the antioxidant and anti-inflammatory effects of this compound are well-documented, the precise upstream and downstream molecular targets and signaling pathways, such as its specific effects on NF-κB and Nrf2, require further elucidation.

Conclusion

This compound is a natural compound with demonstrated therapeutic potential in preclinical models of various diseases, including alcoholic liver disease, gastric ulcers, Parkinson's disease, and type 2 diabetes. Its mechanisms of action are rooted in its potent antioxidant and anti-inflammatory properties. While the existing data is promising, further research is imperative to address the current gaps in knowledge, particularly concerning its clinical efficacy, pharmacokinetic profile, and potential anticancer activity. This technical guide provides a solid foundation for future investigations that will be crucial in determining the role of this compound in modern therapeutics.

References

- 1. Selective anticancer activity of hirsutine against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effect of this compound against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protective activity of this compound in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective anticancer activity of hirsutine against HER2‑positive breast cancer cells by inducing DNA damage. | Semantic Scholar [semanticscholar.org]

- 15. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

Hirsutidin in Traditional Medicine: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Basis and Therapeutic Potential of a Key Bioactive Compound

Abstract

Hirsutidin, an O-methylated anthocyanidin predominantly found in Catharanthus roseus (Madagascar periwinkle), has emerged as a compound of significant interest due to the traditional use of its source plant in managing various ailments, notably diabetes.[1][2] This technical guide provides a comprehensive overview of the role of this compound, consolidating evidence from traditional applications and modern pharmacological studies. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and elucidation of molecular pathways. This document aims to bridge the gap between ethnobotanical knowledge and contemporary scientific validation, paving the way for further research and development of this compound as a potential therapeutic agent.

Introduction: this compound and its Ethnobotanical Significance

This compound (IUPAC Name: 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol) is a natural anthocyanidin belonging to the flavonoid class of compounds.[3] Its primary known source is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a plant with a rich history in traditional medicine across various cultures.[1][4][5]

Traditional Uses of Catharanthus roseus

Catharanthus roseus has been traditionally used to treat a wide range of conditions, including diabetes, hypertension, and infections.[6] In India, the juice of fresh leaves has been employed by Ayurvedic physicians for the control of diabetes.[7] The flowers, leaves, and stems are all utilized in various preparations.[2] While traditional practices focus on the use of the whole plant or its crude extracts, modern phytochemical analysis has identified this compound as one of the key bioactive constituents, particularly abundant in the petals.[4][5] The ethnobotanical use of C. roseus for diabetes provides the foundational context for the scientific investigation into the anti-diabetic properties of this compound.

Pharmacological Properties of this compound

Recent in vivo and in silico studies have begun to scientifically validate the traditional claims associated with the source plant of this compound. The compound has demonstrated significant anti-diabetic, anti-inflammatory, and hepatoprotective effects.

Anti-Diabetic and Metabolic Effects

In a study utilizing a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model, this compound exhibited potent anti-diabetic activity.[1][8] Administration of this compound at doses of 10 and 20 mg/kg for six weeks resulted in significant improvements in several metabolic parameters.

Table 1: Effects of this compound on Glycemic Control and Lipid Profile in HFD/STZ-Induced Diabetic Rats [8]

| Parameter | Diabetic Control | This compound (10 mg/kg) | This compound (20 mg/kg) | Glimepiramide (5 mg/kg) |

| Blood Glucose | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Serum Insulin (B600854) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

| Total Cholesterol (TC) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Triglycerides (TG) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| High-Density Lipoprotein (HDL) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

Anti-Inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are key pathological features of type 2 diabetes and its complications. This compound has shown a remarkable ability to modulate these processes.

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers [1][8]

| Marker | Diabetic Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| TNF-α | Increased | Significantly Decreased | Significantly Decreased |

| IL-1β | Increased | Significantly Decreased | Significantly Decreased |

| IL-6 | Increased | Significantly Decreased | Significantly Decreased |

| Malondialdehyde (MDA) | Increased | Significantly Reduced | Significantly Reduced |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | Significantly Increased |

| Catalase (CAT) | Decreased | Significantly Increased | Significantly Increased |

| Glutathione (GSH) | Decreased | Significantly Increased | Significantly Increased |

In silico molecular docking studies suggest that this compound may exert its anti-inflammatory effects through direct interaction with Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8] The binding energy of this compound with TNF-α (PDB: 2AZ5) was calculated to be -6.708 kcal/mol.[8] This interaction is hypothesized to interfere with the TNF-α signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> TNFa [label="Inhibition\n(In Silico)", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; TNFa -> TNFR1 [label="Binding"]; TNFR1 -> IKK_complex [label="Activation"]; IKK_complex -> IkBa [label="Phosphorylation", style=dashed, arrowhead=odot]; IkBa -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Transcription", dir=back]; Inflammatory_Genes -> Inflammation [label="Leads to"];

// Invisible edge for layout IkBa -> Inflammation [style=invis]; }

Caption: Proposed anti-inflammatory mechanism of this compound via TNF-α and NF-κB.Hepatoprotective Effects

This compound has also been shown to protect the liver from injury. In the HFD/STZ diabetic rat model, which often involves liver complications, this compound treatment significantly reduced the levels of liver damage biomarkers.

Table 3: Effects of this compound on Liver Function Markers [8]

| Parameter | Diabetic Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Aspartate Aminotransferase (AST) | Increased | Significantly Reduced | Significantly Reduced |

| Alanine Aminotransferase (ALT) | Increased | Significantly Reduced | Significantly Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of this compound.

Extraction and Isolation of this compound (Proposed Method)

-

Sample Preparation: Fresh petals of Catharanthus roseus are collected, washed, and freeze-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is macerated in an acidified methanol (B129727) solution (e.g., methanol with 1% HCl) at a 1:10 solid-to-solvent ratio. The mixture is sonicated for 30 minutes and then left to extract for 24 hours at 4°C in the dark. The process is repeated three times.

-

Filtration and Concentration: The combined extracts are filtered, and the methanol is removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification: The concentrated aqueous extract is loaded onto a C18 solid-phase extraction (SPE) cartridge. The cartridge is first washed with acidified water to remove sugars and other polar compounds. The anthocyanin fraction, including this compound, is then eluted with acidified methanol.

-

Isolation: The eluted fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acidified water and methanol. Fractions are collected and monitored by analytical HPLC-DAD to identify and isolate pure this compound.

In Vivo Anti-Diabetic Activity Assessment

The following protocol details the induction of type 2 diabetes in rats and the subsequent evaluation of this compound's therapeutic effects.[8]

// Nodes A1 [label="Acclimatization\n(Male Wistar rats, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="High-Fat Diet (HFD)\n(4 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; A3 [label="Induction of Diabetes\n(Single low-dose STZ, i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A4 [label="Confirmation of Diabetes\n(Blood glucose > 250 mg/dL)", fillcolor="#F1F3F4", fontcolor="#202124"]; A5 [label="Grouping and Treatment\n(6 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A6 [label="Biochemical Analysis\n(Blood and tissue samples)", fillcolor="#34A853", fontcolor="#FFFFFF"]; A7 [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A1 -> A2; A2 -> A3; A3 -> A4; A4 -> A5; A5 -> A6; A6 -> A7; }

Caption: Workflow for evaluating the anti-diabetic effects of this compound.-

Animals: Male Wistar rats are used and acclimatized for one week.

-

Induction of Diabetes:

-

Animals are fed a high-fat diet for 4 weeks to induce insulin resistance.

-

A single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5), is administered to induce hyperglycemia.

-

Diabetes is confirmed by measuring blood glucose levels; rats with fasting blood glucose above 250 mg/dL are included in the study.

-

-

Treatment: Diabetic animals are divided into groups: diabetic control, this compound (10 and 20 mg/kg, p.o.), and a standard drug control (e.g., glimepiramide 5 mg/kg, p.o.). A non-diabetic control group is also maintained. Treatments are administered daily for 6 weeks.

-

Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight, and blood samples are collected for biochemical analysis. Tissues (liver, pancreas) are also harvested for further analysis.

Biochemical Assays

Biochemical parameters are typically measured using commercially available ELISA or colorimetric assay kits according to the manufacturer's instructions.

-

Liver Function Tests (AST, ALT): Serum levels are measured using standard enzymatic assay kits. The rate of NADH oxidation is measured spectrophotometrically.

-

Oxidative Stress Markers:

-

MDA: Measured using the thiobarbituric acid reactive substances (TBARS) assay, which quantifies lipid peroxidation.

-

SOD, CAT, GSH: The activity of these antioxidant enzymes in tissue homogenates is determined using specific assay kits that measure the rate of substrate conversion or inhibition of a colorimetric reaction.

-

-

Inflammatory Cytokines (TNF-α, IL-1β, IL-6): Serum or tissue homogenate levels are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Quantitative Analysis in Traditional Preparations

A significant gap in the current literature is the lack of data on the concentration of this compound in traditional herbal preparations of Catharanthus roseus. While studies have quantified total anthocyanin content in the plant's petals, specific quantification of this compound in decoctions or juices used in traditional medicine has not been reported. Future research should focus on this area to establish a dose-response relationship and to standardize traditional remedies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) would be a suitable method for such quantitative analysis.

Conclusion and Future Directions

This compound, a key anthocyanin in Catharanthus roseus, demonstrates significant pharmacological potential that aligns with the traditional use of the plant for diabetes and inflammatory conditions. In vivo studies have provided robust quantitative data on its efficacy in improving glycemic control, lipid metabolism, and reducing inflammation and oxidative stress. While the molecular mechanisms are still being elucidated, evidence points towards the modulation of the TNF-α/NF-κB signaling pathway.

For drug development professionals and researchers, this compound represents a promising natural product lead. However, further research is imperative in the following areas:

-

Development of a standardized extraction and isolation protocol to ensure a consistent and high-purity supply for pre-clinical and clinical studies.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by this compound.

-

Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

-

Quantitative analysis of this compound in traditional preparations to correlate traditional dosages with pharmacologically active concentrations.

The continued investigation of this compound will be crucial in translating the wisdom of traditional medicine into evidence-based therapeutic applications.

References

The Pharmacology of Hirsutidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids, primarily found in the petals of Catharanthus roseus (Madagascar periwinkle).[1][2] As a member of the anthocyanin family, this compound has garnered interest for its potential therapeutic properties. Preclinical studies have begun to elucidate its pharmacological profile, suggesting a range of activities including antioxidant, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and putative signaling pathways.

Pharmacological Properties and Preclinical Evidence

In vivo studies in rodent models have demonstrated the multifaceted pharmacological potential of this compound. These studies have primarily investigated its efficacy in models of metabolic disease, liver injury, and neurodegeneration.

Antidiabetic and Metabolic Effects

This compound has shown significant promise in the management of type 2 diabetes (T2D) and associated metabolic dysregulation in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model.[3] Treatment with this compound has been shown to improve glycemic control, lipid profiles, and hormonal imbalances.

Table 1: Effects of this compound on Biochemical Parameters in HFD/STZ-Induced Diabetic Rats [3][4][5][6]

| Parameter | This compound Dose (mg/kg) | Vehicle Control | This compound Treated | Standard Drug (Glibenclamide 5 mg/kg) |

| Blood Glucose | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum Insulin (B600854) | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Total Cholesterol (TC) | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Triglycerides (TG) | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| High-Density Lipoprotein (HDL) | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Adiponectin | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Leptin | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Resistin | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| TNF-α | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-6 | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-1β | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Malondialdehyde (MDA) | 10 & 20 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Superoxide Dismutase (SOD) | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Catalase (CAT) | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

| Glutathione (GSH) | 10 & 20 | Significantly Decreased | Significantly Increased | Significantly Increased |

Hepatoprotective Effects

In a mouse model of alcohol-induced liver injury, this compound demonstrated significant hepatoprotective effects.[2] Treatment with this compound ameliorated alcohol-induced alterations in liver function markers, lipid profiles, and oxidative stress.

Table 2: Effects of this compound on Biochemical Parameters in Alcohol-Induced Liver Injury in Mice [2]

| Parameter | This compound Dose (mg/kg) | Vehicle Control | This compound Treated |

| Aspartate Aminotransferase (AST) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Alanine Aminotransferase (ALT) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Alkaline Phosphatase (ALP) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Total Cholesterol (TC) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Triglycerides (TG) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Malondialdehyde (MDA) | 10 & 20 | Significantly Increased | Significantly Decreased |

| Superoxide Dismutase (SOD) | 10 & 20 | Significantly Decreased | Significantly Increased |

| Catalase (CAT) | 10 & 20 | Significantly Decreased | Significantly Increased |

| Glutathione (GSH) | 10 & 20 | Significantly Decreased | Significantly Increased |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective potential in a rotenone-induced rat model of Parkinson's disease.[5] Administration of this compound resulted in improved motor function and restoration of neurochemical balance.

Table 3: Effects of this compound on Neurochemical Parameters in a Rotenone-Induced Parkinson's Disease Model in Rats [5]

| Parameter | This compound Dose (mg/kg) | Vehicle Control | This compound Treated |

| Dopamine | 10 | Significantly Decreased | Significantly Increased |

| Serotonin | 10 | Significantly Decreased | Significantly Increased |

| Acetylcholine | 10 | Significantly Increased | Significantly Decreased |

| TNF-α | 10 | Significantly Increased | Significantly Decreased |

| IL-6 | 10 | Significantly Increased | Significantly Decreased |

| IL-1β | 10 | Significantly Increased | Significantly Decreased |

| Caspase-3 | 10 | Significantly Increased | Significantly Decreased |

Experimental Protocols

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of type 2 diabetes that mimics the human condition, characterized by insulin resistance and subsequent beta-cell dysfunction.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD), with fat content ranging from 45% to 60% of total calories, for a period of 2 to 8 weeks. This diet induces obesity and insulin resistance.

-

Induction of Beta-Cell Dysfunction: Following the HFD period, a single low dose of streptozotocin (STZ), typically ranging from 30 to 50 mg/kg, is administered intraperitoneally (i.p.). STZ is a glucosamine-nitrosourea compound that is toxic to the insulin-producing beta cells of the pancreas. The low dose is intended to induce partial beta-cell damage, leading to hyperglycemia without causing complete insulin deficiency as seen in type 1 diabetes.

-

Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Glucose levels above a certain threshold (e.g., >250 mg/dL) are considered indicative of diabetes.

-

Treatment: Following confirmation of diabetes, animals are treated with this compound (e.g., 10 and 20 mg/kg, orally) or a standard antidiabetic drug (e.g., glibenclamide, 5 mg/kg) for a specified period, often 4 to 6 weeks.

-

Outcome Measures: Various parameters are assessed at the end of the treatment period, including body weight, food and water intake, fasting blood glucose, serum insulin, lipid profile, and markers of oxidative stress and inflammation in blood and tissues.

Alcohol-Induced Liver Injury Mouse Model

This model is used to study the pathogenesis of alcoholic liver disease and to evaluate the efficacy of potential therapeutic agents.

-

Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to alcohol-induced liver injury.

-

Induction of Liver Injury: Mice are administered ethanol (B145695) (EtOH), typically 56%, at a dose of 5 mL/kg via intraperitoneal (i.p.) injection to induce acute liver injury. In some protocols, chronic administration of an ethanol-containing liquid diet is used to model chronic alcoholic liver disease.

-

Treatment: this compound (e.g., 10 and 20 mg/kg) is administered, often orally, for a period leading up to and sometimes following the ethanol challenge.

-

Sample Collection: Blood and liver tissue are collected at a specified time point after the final ethanol administration (e.g., 5 hours).

-

Outcome Measures: Serum levels of liver enzymes (AST, ALT, ALP), lipid profiles, and markers of oxidative stress and inflammation are measured. Liver tissues are processed for histopathological examination to assess the degree of steatosis, inflammation, and necrosis.

Putative Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is currently limited, its observed anti-inflammatory and antioxidant effects suggest potential modulation of key cellular signaling cascades. The following diagrams illustrate these pathways, with the hypothetical intervention of this compound indicated.

TNF-α/NF-κB Signaling Pathway

The reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by this compound suggests a potential inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation.

Nrf2 Signaling Pathway

The observed increase in antioxidant enzymes like SOD, CAT, and GSH suggests that this compound may activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Given this compound's effects on insulin signaling and cell survival, it may interact with this pathway.

Pharmacokinetics and Toxicology

To date, there is a significant lack of specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data for this compound. However, general characteristics of anthocyanins can provide some insights.

General Pharmacokinetics of Anthocyanins

-

Absorption: Anthocyanins can be absorbed from the stomach and small intestine.[7][8] Their oral bioavailability is generally considered low, with studies in animals showing systemic bioavailability ranging from 0.26% to 1.8%.[7]

-

Metabolism: Anthocyanins undergo extensive first-pass metabolism in the gastrointestinal tract and liver.[8] This includes methylation, glucuronidation, and sulfation.[3] this compound is an O-methylated anthocyanidin, and further metabolism may occur.[9]

-

Distribution: After absorption, anthocyanins are distributed to various tissues. Studies on other anthocyanins have shown distribution to the kidneys, liver, and skin.[4]

-

Excretion: Anthocyanins and their metabolites are primarily excreted in the urine and bile.[4][10]

General Toxicology of Anthocyanins

Anthocyanins are generally considered safe and have a long history of consumption through fruits and vegetables. In silico toxicity studies on related anthocyanins like cyanidin (B77932) and peonidin (B1209262) suggest they are not genotoxic or carcinogenic.[11] Acute and subacute toxicity studies on cyanidin in rats have shown a high LD50 (>300 mg/kg/day) and a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day in a 28-day study, indicating a good safety profile.[12] Similarly, acylated anthocyanin derivatives have been found to have an LD50 of >10 g/kg in mice.[13] However, it is crucial to note that no specific toxicological studies on this compound have been published.

Conclusion and Future Directions

This compound is an emerging natural compound with demonstrated pharmacological potential in preclinical models of diabetes, liver disease, and neurodegeneration. Its antioxidant and anti-inflammatory properties appear to be central to its mechanism of action, likely through the modulation of key signaling pathways such as NF-κB and Nrf2.

Despite these promising findings, there are significant knowledge gaps that need to be addressed to advance the development of this compound as a potential therapeutic agent. Future research should focus on:

-

In Vitro Studies: Conducting in vitro assays to determine the IC50 values of this compound for its antioxidant and anti-inflammatory activities and to elucidate its specific molecular targets and enzyme inhibitory effects.

-

Mechanism of Action: Performing detailed molecular studies, such as western blotting and reporter gene assays, to confirm the direct effects of this compound on the hypothesized signaling pathways.

-

Pharmacokinetics: Conducting comprehensive ADME studies specifically for this compound to understand its absorption, distribution, metabolism, and excretion profile.

-

Toxicology: Performing rigorous acute, subchronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a comprehensive safety profile for this compound.

Addressing these research priorities will be essential to fully understand the therapeutic potential and safety of this compound and to guide its potential translation into clinical applications.

References

- 1. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of Anthocyanins: Whole Foods versus Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Vaccinium myrtillus anthocyanosides. II. Aspects of anthocyanins pharmacokinetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. research-groups.usask.ca [research-groups.usask.ca]

- 8. Bioavailability of anthocyanins [pubmed.ncbi.nlm.nih.gov]

- 9. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vaccinium myrtillus anthocyanosides pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.unud.ac.id [ojs.unud.ac.id]

- 12. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of acute, subacute and subchronic toxicities of anthocyanin derived acylation reaction products and evaluation of their antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Hirsutidin: A Technical Guide

Disclaimer: As of late 2025, publicly available in vitro research specifically detailing the quantitative effects and detailed experimental protocols for Hirsutidin is limited. Much of the current understanding of its biological activity is derived from in vivo animal studies and in silico molecular docking simulations. This guide summarizes the available preliminary data for this compound and provides established in vitro protocols for similar compounds, which can be adapted for future research on this compound.